molecular formula C16H14Cl4N2O3S B4021260 N-(2,4-dichlorobenzyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N-(2,4-dichlorobenzyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4021260
M. Wt: 456.2 g/mol
InChI Key: XSEIPQWEBFOLOU-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a methylsulfonyl group

Properties

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2,4-dichlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl4N2O3S/c1-26(24,25)22(15-7-12(18)4-5-13(15)19)9-16(23)21-8-10-2-3-11(17)6-14(10)20/h2-7H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEIPQWEBFOLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=C(C=C(C=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds such as 2,4-dichlorobenzyl chloride and 2,5-dichlorophenylamine. These intermediates are then reacted under specific conditions to form the final product. Common reagents used in these reactions include bases like sodium hydroxide and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its effects on biological systems.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its use. The exact pathways involved may vary, but they often include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl chloride
  • 2,5-Dichlorophenylamine
  • Methylsulfonyl derivatives

Uniqueness

N-(2,4-dichlorobenzyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications and research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorobenzyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorobenzyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

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